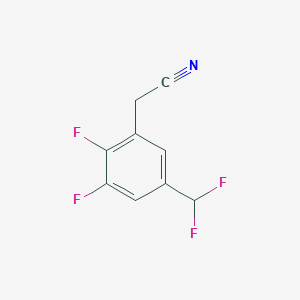
2,3-Difluoro-5-(difluoromethyl)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(difluoromethyl)phenylacetonitrile is an aromatic compound with the molecular formula C9H5F4N It is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the benzene ring, and a difluoromethyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(difluoromethyl)phenylacetonitrile typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where aromatic precursors are treated with fluorinating agents under controlled conditions. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(difluoromethyl)phenylacetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to replace fluorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,3-Difluoro-5-(difluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its unique properties make it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(difluoromethyl)phenylacetonitrile involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3,4-Trifluorophenylacetonitrile: Contains three fluorine atoms on the benzene ring.
2,3-Difluorobenzyl cyanide: Similar structure but with a cyanide group instead of an acetonitrile group.
Uniqueness
2,3-Difluoro-5-(difluoromethyl)phenylacetonitrile is unique due to the specific positioning of its fluorine atoms and the presence of both difluoromethyl and acetonitrile groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C9H5F4N |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-2,3-difluorophenyl]acetonitrile |
InChI |
InChI=1S/C9H5F4N/c10-7-4-6(9(12)13)3-5(1-2-14)8(7)11/h3-4,9H,1H2 |
InChI Key |
NNNILUXLSUNCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















